LY2780301 was developed by Eli Lilly and Company as part of their ongoing research into targeted cancer therapies. It falls under the classification of protein kinase inhibitors, specifically targeting the p70S6 kinase and AKT pathways. These pathways are integral to cellular processes such as protein synthesis, cell growth, and survival, making them crucial targets for therapeutic intervention in cancer.
The synthesis of LY2780301 involves several key steps, which can be summarized as follows:
The detailed synthesis pathway demonstrates that careful selection of starting materials and reaction conditions is crucial for obtaining high yields of the desired compound .
The molecular structure of LY2780301 can be described by its unique arrangement of atoms which facilitates its function as an inhibitor. The compound features a fused thiophene ring system linked to a pyrimidine moiety, contributing to its biological activity.
The structural data indicates that LY2780301's design is optimized for binding to the active sites of the target kinases, influencing their phosphorylation activities .
LY2780301 undergoes several critical chemical reactions that define its mechanism of action:
The technical details surrounding these reactions highlight the compound's role in modulating key signaling pathways that regulate cellular growth and survival.
The mechanism by which LY2780301 exerts its effects can be summarized as follows:
Data from experimental studies indicate that LY2780301 achieves significant inhibition rates comparable to standard treatments, positioning it as a promising candidate for further clinical evaluation .
LY2780301 exhibits several notable physical and chemical properties:
These properties are critical for determining the optimal delivery methods and formulations for clinical use .
LY2780301 has significant potential applications in scientific research and clinical settings:
Clinical trials have begun assessing its efficacy in combination with other therapies, indicating a broad interest in its potential benefits across different cancer types .
LY2780301 is an adenosine triphosphate (ATP)-competitive inhibitor that simultaneously targets two critical kinases: Akt (protein kinase B) and p70 ribosomal protein S6 kinase (p70S6K). By binding to the ATP-binding pockets of these kinases, LY2780301 blocks their catalytic activity, thereby inhibiting phosphorylation-dependent activation. Akt exists in three isoforms (Akt1–3) with distinct cellular functions, but LY2780301 exhibits broad inhibitory activity across all isoforms. Similarly, it suppresses both p70S6K isoforms (p70α and p70β), which are key effectors of the mTORC1 complex [1] [9]. Preclinical studies demonstrate that this dual inhibition disrupts parallel survival pathways, reducing tumor cell proliferation and inducing apoptosis. For example, in breast cancer models, LY2780301 achieves half-maximal inhibitory concentrations (IC₅₀) of 20–50 nM for Akt and 10–30 nM for p70S6K, confirming potent target engagement [1] [3].
LY2780301 abrogates signal transduction through the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, a network frequently hyperactivated in cancers via PIK3CA mutations, PTEN loss, or receptor tyrosine kinase amplification. Akt inhibition prevents its phosphorylation at Thr308 (by PDK1) and Ser473 (by mTORC2), blocking membrane translocation and kinase activation. Consequently, LY2780301 suppresses downstream mTORC1 activity, which is regulated by Akt through TSC2 inactivation. This dual-tiered disruption halts cell-cycle progression and metabolic reprogramming in tumors [1] [6] [7].
Pathway Node | Effect of LY2780301 | Functional Consequence |
---|---|---|
Akt (Thr308/Ser473) | Suppresses phosphorylation | Inhibits cell survival and metabolism |
mTORC1 (S6K, 4E-BP1) | Indirect deactivation | Blocks protein synthesis |
IRS1 | Stabilization (via p70S6K inhibition) | Reduces RTK-driven pathway reactivation |
TSC2 | Restored activity (via Akt inhibition) | Suppresses Rheb-mediated mTORC1 activation |
p70S6K directly phosphorylates ribosomal protein S6 (rpS6) at Ser235/236 and Ser240/244 residues, a process critical for cap-dependent mRNA translation and ribosome biogenesis. LY2780301 inhibits p70S6K kinase activity, reducing rpS6 phosphorylation by >70% in tumor models (e.g., breast and ovarian cancers) at pharmacologically relevant concentrations (500 mg/kg daily) [3] [4]. This suppression impairs the translation of 5’-terminal oligopyrimidine (5’TOP) mRNAs, which encode ribosomal proteins and elongation factors, thereby reducing the metabolic capacity necessary for tumor growth [4] [7].
Beyond rpS6, LY2780301 modulates critical effectors governing cell-cycle progression and apoptosis:
Effector | Regulation | Biological Outcome |
---|---|---|
Cyclin B1 | Downregulation | G2/M cell-cycle arrest |
PRAS40 | Dephosphorylation at Thr246 | mTORC1 inhibition and apoptosis induction |
BAD | Enhanced pro-apoptotic activity | Caspase-9 activation |
4E-BP1 | Hypophosphorylation | Inhibition of eIF4E-mediated translation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7